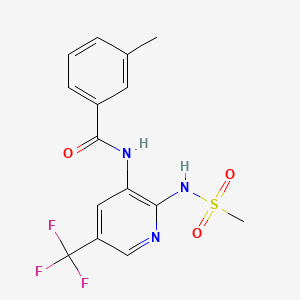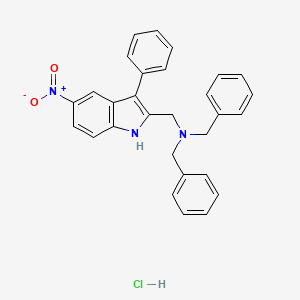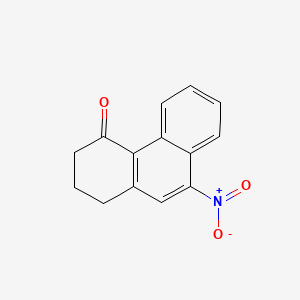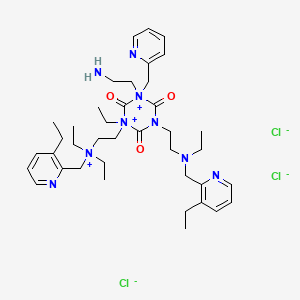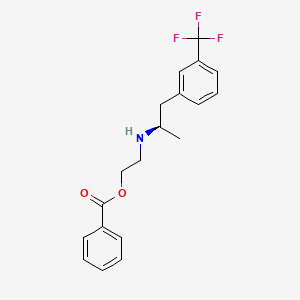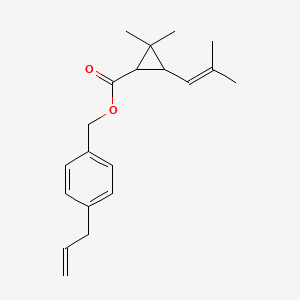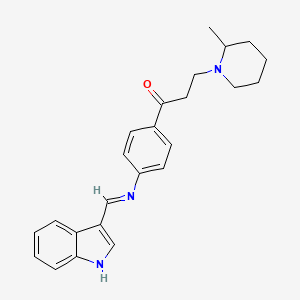
1-(4-((1H-Indol-3-ylmethylene)amino)phenyl)-3-(2-methyl-1-piperidinyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((1H-Indol-3-ylmethylene)amino)phenyl)-3-(2-methyl-1-piperidinyl)-1-propanone is a synthetic organic compound that features an indole moiety linked to a piperidine ring via a propanone bridge. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1H-Indol-3-ylmethylene)amino)phenyl)-3-(2-methyl-1-piperidinyl)-1-propanone typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis or other methods.
Aldol Condensation: The indole derivative undergoes aldol condensation with an appropriate aldehyde to form the indolylmethylene intermediate.
Amine Coupling: The intermediate is then coupled with a piperidine derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-((1H-Indol-3-ylmethylene)amino)phenyl)-3-(2-methyl-1-piperidinyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(4-((1H-Indol-3-ylmethylene)amino)phenyl)-3-(2-methyl-1-piperidinyl)-1-propanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-(Indol-3-ylmethylene)phenyl)-3-(1-piperidinyl)-1-propanone
- 1-(4-(Indol-3-ylmethylene)phenyl)-3-(2-methyl-1-piperidinyl)-1-butanone
Uniqueness
1-(4-((1H-Indol-3-ylmethylene)amino)phenyl)-3-(2-methyl-1-piperidinyl)-1-propanone is unique due to its specific structural features, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
88701-54-6 |
|---|---|
Formule moléculaire |
C24H27N3O |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
1-[4-(1H-indol-3-ylmethylideneamino)phenyl]-3-(2-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C24H27N3O/c1-18-6-4-5-14-27(18)15-13-24(28)19-9-11-21(12-10-19)25-16-20-17-26-23-8-3-2-7-22(20)23/h2-3,7-12,16-18,26H,4-6,13-15H2,1H3 |
Clé InChI |
RKLCSWZMMVIAEH-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1CCC(=O)C2=CC=C(C=C2)N=CC3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


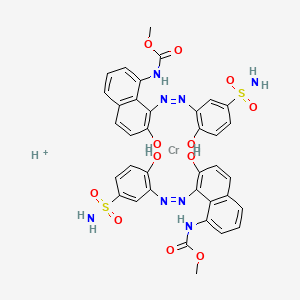
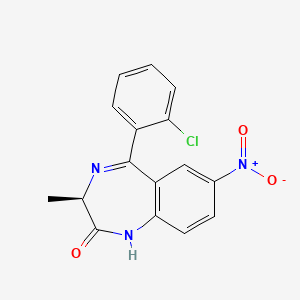
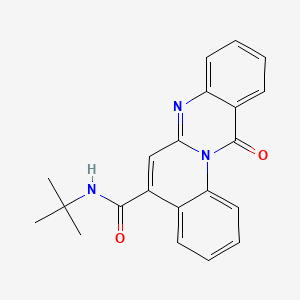
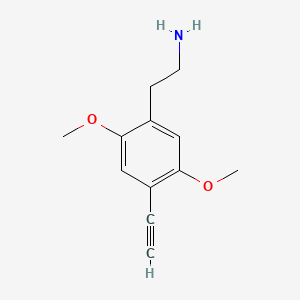
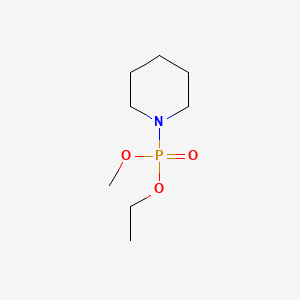
![N-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide](/img/structure/B12733505.png)
![6-(2,4-dichlorophenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12733513.png)
